2-amino-5-chloroquinazolin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-chloro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGOWPBMMBVYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291576 | |
| Record name | 2-Amino-5-chloro-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50440-85-2 | |
| Record name | 2-Amino-5-chloro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50440-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-chloro-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Medicinal Chemistry and Biological Activity Spectrum
Antiviral Activities
The emergence and re-emergence of viral pathogens necessitate the continuous search for effective antiviral agents. Quinazolinone derivatives have demonstrated promising potential in this area, exhibiting inhibitory effects against a variety of viruses.
Inhibitory Effects against Coronaviruses (SARS-CoV-2, MERS-CoV)
In response to the global health threat posed by coronaviruses, researchers have investigated the efficacy of 2-aminoquinazolin-4(3H)-one derivatives against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.govnih.gov A series of newly designed and synthesized 2-aminoquinazolin-4(3H)-one derivatives were evaluated for their inhibitory effects on these viruses. nih.govresearchgate.net
Notably, specific derivatives demonstrated potent anti-SARS-CoV-2 and anti-MERS-CoV activities. nih.govnih.gov For instance, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one and 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one exhibited significant inhibitory effects against SARS-CoV-2 with a half-maximal inhibitory concentration (IC50) of less than 0.25 μM, and against MERS-CoV with an IC50 of less than 1.1 μM. nih.govnih.govresearchgate.netresearchgate.net Importantly, these compounds showed no cytotoxicity at the tested concentrations (CC50 > 25 μM). nih.govnih.govresearchgate.netresearchgate.net Further optimization of a lead 2-aminoquinazolin-4-(3H)-one compound, which had an IC50 of 0.23 μM against SARS-CoV-2, led to the development of N-substituted derivatives with improved pharmacokinetic properties while retaining potent inhibitory activity. nih.govresearchgate.net
| Compound | Target Virus | IC50 (μM) | CC50 (μM) |
| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | SARS-CoV-2 | < 0.25 | > 25 |
| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | MERS-CoV | < 1.1 | > 25 |
| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one | SARS-CoV-2 | < 0.25 | > 25 |
| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one | MERS-CoV | < 1.1 | > 25 |
| Lead Compound 1 | SARS-CoV-2 | 0.23 | > 25 |
| Acetylated derivative 2a | SARS-CoV-2 | 0.33 | Not Reported |
| Acetylated derivative 2b | SARS-CoV-2 | 0.29 | Not Reported |
| Acetylated derivative 2c | SARS-CoV-2 | 0.11 | Not Reported |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. Data sourced from multiple studies. nih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.net
Studies on the mode of action suggest that some of these compounds may act as entry inhibitors. mdpi.com Specifically, certain acetylated derivatives were found to inhibit the entry of SARS-CoV-2 spike pseudotyped virus in a concentration-dependent manner. mdpi.com
Broader Antiviral Potentials of Quinazolinone Derivatives
The antiviral activity of the quinazolinone scaffold is not limited to coronaviruses. Various derivatives have been explored for their efficacy against a wide range of viruses. mdpi.com Research has shown that quinazolinone-based compounds can exhibit activity against viruses such as herpes simplex virus, vaccinia virus, and influenza viruses. nih.gov For example, Schiff bases of some 2-phenyl quinazoline-4(3)H-ones were evaluated for cytotoxicity and antiviral activity against a panel of viruses including herpes simplex virus-1 and -2, vaccinia virus, and several influenza strains. nih.gov
Furthermore, benzo[g]quinazoline (B13665071) derivatives have been identified as a novel class of potent antiviral substances against human rotavirus. mdpi.com The broad-spectrum antiviral potential of quinazolinones underscores their importance as a versatile scaffold in the development of new antiviral therapies. mdpi.comresearchgate.net
Anticancer and Antitumor Properties
Quinazolinone derivatives are well-established as a promising class of compounds in anticancer drug discovery, exhibiting a variety of mechanisms to inhibit tumor growth.
In Vitro Cytotoxicity against Various Human Cancer Cell Lines
Derivatives of 2-amino-5-chloroquinazolin-4(3H)-one have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. These studies consistently demonstrate the potential of the quinazolinone core in designing potent anticancer agents.
For instance, novel quinazolinone and triazinoquinazolinone derivatives have shown excellent antiproliferative activity against MCF-7 (breast adenocarcinoma) and HCT-116 (colon carcinoma) cell lines. nih.govtandfonline.com Similarly, other synthesized quinazolin-4(3H)-one derivatives displayed significant cytotoxicity against MCF-7 and A2780 (ovarian carcinoma) cell lines, with some compounds being 2- to 30-fold more potent than the reference drug lapatinib. nih.gov The cytotoxic effects of quinazolinone-1,3,4-oxadiazole conjugates have also been tested against MCF-7 and HeLa (cervical cancer) cell lines, with some derivatives showing remarkable activity. nih.gov
| Cell Line | Cancer Type | Representative Derivative Class | Potency (Example IC50/GI50) |
| MCF-7 | Breast Adenocarcinoma | Quinazolinone-hydrazides | 0.20 ± 0.02 µM |
| HCT-116 | Colon Carcinoma | Quinazolinone & Triazinoquinazolinone | Superior to doxorubicin (B1662922) in some cases |
| HeLa | Cervical Cancer | Quinazolinone-1,3,4-oxadiazole conjugates | Remarkable activity at 10 & 100 µM |
| HepG2 | Liver Carcinoma | Quinazolinone Hybrids | Varies depending on substitution |
| A2780 | Ovarian Carcinoma | Quinazolinone-hydrazides | 0.14 to 0.84 µM |
| K-562 | Leukemia | Quinazoline-chalcone | 0.622–1.81 µM |
IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition. Data compiled from various studies demonstrating the broad-spectrum cytotoxicity. nih.govtandfonline.comnih.govnih.govsemanticscholar.org
Role as Potential Apoptosis Inducers
A key mechanism through which quinazolinone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.com Research has shown that these compounds can trigger both the extrinsic and intrinsic apoptotic pathways. nih.govtandfonline.com
Several novel quinazolinone derivatives have been identified as potent inducers of apoptosis. nih.gov For example, certain compounds were found to be superior to the standard chemotherapeutic drug doxorubicin in activating caspases 3, 8, and 9 in HCT-116 cells. nih.govtandfonline.com These potent caspase inducers also caused cell cycle arrest, primarily in the G1 and S phases, and modulated the levels of key apoptotic proteins. nih.govtandfonline.com Specifically, they increased the levels of p53 and Bax, and elevated the Bax/Bcl-2 ratio, which is indicative of a pro-apoptotic state. nih.govtandfonline.com This ability to induce apoptosis in tumor cells is a central focus in evaluating the antitumor potential of quinazolinone compounds. mdpi.com
Dual Inhibition of PI3K/HDAC Enzymes
A more recent and sophisticated approach in cancer therapy involves the development of dual-target inhibitors. The phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) pathways are both crucial in cancer cell proliferation and survival, making their simultaneous inhibition a promising strategy. nih.govmdpi.com
Researchers have rationally designed and synthesized quinazolin-4-one-based hydroxamic acids as novel dual PI3K/HDAC inhibitors. acs.orgnih.govnih.gov This was achieved by incorporating an HDAC pharmacophore into a PI3K inhibitor scaffold, such as Idelalisib, connected by an optimized linker. acs.orgnih.govnih.gov Several of these dual inhibitors demonstrated high potency, with IC50 values often below 10 nM, and selectivity against specific PI3K isoforms (γ, δ) and HDAC6. acs.orgnih.gov These dual-action compounds have exhibited good antiproliferative activity against multiple cancer cell lines and have been shown to induce necrosis in acute myeloid leukemia (AML) cells while sparing normal cells. acs.orgnih.gov The development of such dual inhibitors may offer improved therapeutic benefits through synergistic effects. nih.gov
Antimicrobial Efficacy
The antimicrobial properties of this compound have been a subject of scientific inquiry. This section details the findings related to its efficacy against various microbial agents.
Antibacterial Activity
Comprehensive searches of scientific literature did not yield specific studies detailing the antibacterial activity of this compound against Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), or Mycobacterium tuberculosis. While the broader class of quinazolinone derivatives has been investigated for antibacterial properties, specific data for the this compound compound is not available in the reviewed literature.
Antifungal Applications
An extensive review of published research revealed no specific data on the antifungal applications of this compound. Although related quinazolinone structures have been explored for their potential against various fungal pathogens, dedicated studies on this particular compound are not documented.
Inhibition of Biofilm Formation
There is no specific information available in the scientific literature regarding the activity of this compound in the inhibition of biofilm formation. Research on the antibiofilm potential of the broader quinazolinone class of compounds exists, but specific studies on the this compound derivative were not found.
Activities Related to the Central Nervous System (CNS)
The potential effects of this compound on the central nervous system have been considered. This section outlines the available research on its CNS-related activities.
Anticonvulsant Activity
A thorough search of scientific databases did not uncover any studies specifically investigating the anticonvulsant activity of this compound. While the quinazolinone scaffold is of interest in the development of anticonvulsant agents, research has not been specifically published for this compound.
Antidepressant Activity
There is no specific research documented in the available scientific literature concerning the antidepressant activity of this compound. While various heterocyclic compounds are explored for their potential as antidepressants, specific studies on this particular quinazolinone derivative were not identified.
Other Pharmacological Profiles
Anti-inflammatory and Analgesic Effects
There is currently no available scientific literature detailing the in vitro or in vivo anti-inflammatory or analgesic properties of this compound. While numerous studies have demonstrated potent anti-inflammatory and analgesic activities in other substituted quinazolinone derivatives, the specific contribution of the 5-chloro and 2-amino substituents to these effects is unknown. Research in this area would be necessary to determine if this compound shares the therapeutic potential of its chemical relatives.
Aldose Reductase Inhibition
The potential of this compound as an inhibitor of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications, has not been investigated in published studies. The development of aldose reductase inhibitors is a significant area of research for the prevention of secondary diabetic pathologies. However, no data currently exists to suggest whether this compound possesses this inhibitory activity.
KATP Channel Modulation
The role of this compound in the modulation of ATP-sensitive potassium (KATP) channels is another area lacking scientific investigation. KATP channels are crucial in various physiological processes, and their modulation is a target for drugs treating conditions like diabetes and cardiovascular diseases. Without experimental data, any potential interaction between this compound and these channels remains speculative.
Anti-Hyperglycemic Activity
Consistent with the lack of data on its effects on KATP channels and aldose reductase, there is no reported evidence of this compound exhibiting anti-hyperglycemic activity. Evaluation in relevant preclinical models would be required to ascertain its potential in regulating blood glucose levels.
Antioxidant Properties
While the antioxidant potential of various quinazolinone derivatives has been documented, with some demonstrating significant radical scavenging activity, the specific antioxidant properties of this compound have not been reported. The presence of the amino group could potentially confer some antioxidant capacity, but this has not been experimentally verified.
Disease-Modifying Osteoarthritis Drug (DMOAD) Potential via TRPV4 Modulation
The transient receptor potential vanilloid 4 (TRPV4) channel is an emerging target for the development of Disease-Modifying Osteoarthritis Drugs (DMOADs). There is no research to date that has explored the interaction of this compound with the TRPV4 channel or its potential as a DMOAD. This remains a completely unexplored area for this particular compound.
Anti-Toxoplasma gondii Activity
Toxoplasma gondii, the causative agent of toxoplasmosis, represents a significant global health challenge, particularly for immunocompromised individuals and during pregnancy. The search for novel, effective, and less toxic therapeutics is ongoing, and quinazolinone derivatives have emerged as a promising class of compounds.
Research into the anti-Toxoplasma activity of the broader quinazolin-4(3H)-one chemical class has indicated potential efficacy. For instance, studies on various 2-substituted and 3-substituted quinazolin-4(3H)-one derivatives have demonstrated their ability to inhibit the proliferation of T. gondii tachyzoites in vitro. One study highlighted a series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives, where compounds bearing a diaryl ether moiety exhibited significant efficacy, with IC50 values in the low micromolar range (3-4 μM) nih.gov. The proposed mechanism for some of these analogs involves the inhibition of parasite-specific enzymes, such as calcium-dependent protein kinase 1 (TgCDPK1), by binding to the hydrophobic pocket of its ATP-binding cleft nih.gov.
Furthermore, the general class of quinolones, which are structurally related to quinazolinones, has been investigated for anti-Toxoplasma activity. Compounds like trovafloxacin (B114552) and grepafloxacin (B42181) have shown potent effects against the parasite nih.gov. Structure-activity relationship (SAR) analyses within these related series have emphasized the critical role of substituents on the heterocyclic ring system for anti-Toxoplasma potency nih.gov. However, specific data detailing the efficacy, IC50 values, or mechanistic studies for this compound remain to be published.
Quorum Sensing Inhibition in Pseudomonas aeruginosa
Pseudomonas aeruginosa is an opportunistic pathogen notorious for its ability to form biofilms and develop multidrug resistance, processes regulated by a cell-to-cell communication system known as quorum sensing (QS). The Pseudomonas quinolone signal (pqs) system is a key component of this network and a prime target for the development of anti-virulence therapies. Quinazolinone-based compounds are of significant interest as inhibitors of the pqs system because their scaffold mimics the natural pqs signal molecules, allowing them to act as antagonists of the PqsR transcriptional regulator nih.gov.
Several quinazolinone-based derivatives have demonstrated potent inhibition of the pqs system, leading to a reduction in key virulence factors such as pyocyanin (B1662382) production and biofilm formation monash.edunih.gov. Some of the most active compounds identified in research studies exhibit IC50 values in the low micromolar range against the pqs system monash.edunih.gov. Molecular docking studies have provided insights into the binding of these inhibitors within the ligand-binding domain of the PqsR receptor, highlighting key interactions that contribute to their antagonist activity nih.gov. Despite this extensive research into the quinazolinone class, specific experimental data on the quorum sensing inhibitory properties of This compound , including its IC50 value and its effect on P. aeruginosa virulence, are not documented in the available scientific literature.
Structure Activity Relationship Sar Studies
Positional Significance of Substituents on the Quinazolinone Ring System (e.g., positions 2, 3, 6, 7, 8)
The biological activity of quinazolinone derivatives is highly dependent on the substitution pattern around the core heterocyclic system. Research has shown that positions 2, 3, 6, 7, and 8 are particularly important for modulating the pharmacological effects of these compounds.
Substitutions at the 2-position have been shown to be critical for a range of activities. For instance, the nature of the substituent at this position can significantly influence anticancer and antimicrobial properties. Studies have indicated that the presence of a methyl, amine, or thiol group at the 2-position is often essential for antimicrobial activities. In the context of anticancer activity, the incorporation of aryl or substituted aryl groups at this position has been a successful strategy. For example, some 2-aryl-substituted quinazolinones have demonstrated moderate antiproliferative potency against various cancer cell lines.
The N-3 position is another key site for modification that profoundly impacts the biological profile. A wide variety of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties, have been introduced at this position. These substitutions are known to influence the compound's interaction with biological targets and can affect properties such as potency and selectivity. For example, in the realm of anticonvulsant activity, the nature of the N-3 substituent can differentiate between compounds with high and low efficacy.
The following table summarizes the general influence of substituents at various positions on the quinazolinone ring:
| Position | Type of Substituent | General Impact on Biological Activity |
| 2 | Methyl, Amino, Thiol | Essential for antimicrobial activity |
| Aryl, Substituted Aryl | Influences anticancer and antiproliferative effects | |
| 3 | Alkyl, Aryl, Heterocyclic moieties | Modulates potency and selectivity for various targets, including anticonvulsant activity |
| 6, 8 | Halogens (e.g., Iodine) | Enhances antibacterial activity |
| 7 | Halogens (e.g., Chlorine) | Favorable for anticonvulsant activity |
Influence of Halogenation (e.g., Chlorine at C5 or C7) on Biological Potency
Halogenation is a widely employed strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. In the context of quinazolinone derivatives, the position and nature of the halogen substituent can have a profound impact on their pharmacological profile.
The introduction of a chlorine atom at the C7 position of the quinazolinone ring has been reported to be favorable for anticonvulsant activity. This substitution can enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier and reach its target in the central nervous system. The electron-withdrawing nature of chlorine can also influence the electronic environment of the quinazolinone core, which may lead to a better interaction with the target receptor.
While specific studies focusing solely on the C5-chloro substitution in 2-aminoquinazolin-4(3H)-one are limited, the general principles of halogenation in this class of compounds suggest that a chlorine atom at this position would also significantly influence the molecule's properties. The expected order of reactivity for electrophilic substitution on the quinazoline (B50416) ring is 8 > 6 > 5 > 7, indicating that the 5-position is electronically distinct. A chloro group at C5 would likely alter the electronic distribution across the benzene (B151609) ring, which could in turn affect the binding affinity and efficacy of the compound for its biological target. For instance, in a series of C-5 substituted anilinoquinazolines, modifications at this position were explored to target the ribose pocket of the epidermal growth factor receptor tyrosine kinase, highlighting the potential of this position for achieving specific biological effects. nih.gov
Furthermore, the presence of halogens at other positions, such as iodine at positions 6 and 8 , has been shown to significantly enhance antibacterial activity. This suggests that the position of halogenation is a key determinant of the type of biological activity observed.
The table below illustrates the influence of halogenation at different positions on the biological potency of quinazolinone derivatives:
| Position of Halogenation | Halogen | Observed Impact on Biological Potency |
| C7 | Chlorine | Favorable for anticonvulsant activity |
| C6, C8 | Iodine | Significantly improved antibacterial activity |
| C5 | Chlorine | Potential to modulate activity by altering electronic properties, as seen in related kinase inhibitors nih.gov |
Role of the 2-Amino Moiety and Modifications
The 2-amino group is a crucial functional group in many biologically active quinazolinone derivatives, often playing a key role in their interaction with molecular targets. Modifications of this amino group have been extensively explored to optimize the pharmacological properties of these compounds.
The presence of a primary amino group at the 2-position can act as a hydrogen bond donor, which is often a critical interaction for binding to enzymes or receptors. For instance, in some antimicrobial quinazolinones, the 2-amino group is considered essential for their activity.
Furthermore, the 2-amino moiety serves as a convenient handle for introducing a variety of substituents to explore the chemical space around this position. This has led to the synthesis of numerous N-substituted 2-aminoquinazolin-4(3H)-one derivatives with a wide range of biological activities. For example, conjugating amino acids to the quinazolinone scaffold through the 2-amino position has been investigated as a strategy to improve the bioavailability and antimicrobial activity of the parent compound. Studies have shown that tryptophan and phenylalanine conjugated quinazolinones exhibit excellent antimicrobial activities. researchgate.net
In the context of anticancer agents, modifications of the 2-amino group have been shown to influence their potency and selectivity. For example, the introduction of substituted anilino groups at the 2-position has been a key strategy in the development of potent inhibitors of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). mdpi.com
The following table provides examples of modifications to the 2-amino moiety and their impact on biological activity:
| Modification of 2-Amino Moiety | Resulting Biological Activity |
| Unsubstituted (Primary Amine) | Essential for certain antimicrobial activities |
| Conjugation with Amino Acids (e.g., Tryptophan, Phenylalanine) | Enhanced antimicrobial activity researchgate.net |
| Substitution with Substituted Anilino Groups | Potent antiviral (anti-SARS-CoV-2) activity mdpi.com |
Impact of Substitutions at the N-3 Position on Activity
The N-3 position of the quinazolin-4(3H)-one ring system is a highly versatile point for structural modification, and substitutions at this position have a profound impact on the resulting biological activity. The introduction of various substituents at N-3 can influence the molecule's lipophilicity, steric bulk, and potential for hydrogen bonding, all of which are critical for its pharmacokinetic and pharmacodynamic properties.
A wide range of substituents have been explored at the N-3 position, leading to compounds with diverse pharmacological profiles, including anticonvulsant, antimicrobial, and anticancer activities. For example, in the development of anticonvulsant agents, it has been observed that the nature of the N-3 substituent can significantly affect the potency. Studies have shown that small alkyl groups or substituted aryl rings can lead to potent anticonvulsant activity.
In the area of antimicrobial research, the introduction of substituted aromatic rings at the N-3 position has been found to be essential for the antimicrobial activity of some quinazolinone derivatives. The electronic nature of the substituents on this aromatic ring can further fine-tune the activity.
Furthermore, the incorporation of amino acid moieties at the N-3 position has been investigated to create hybrid molecules with potentially enhanced biological properties. For instance, quinazolinone-amino acid hybrids have been designed as dual inhibitors of EGFR kinase and tubulin polymerization, with the amino acid portion intended to form additional hydrogen bonds with the target receptor. researchgate.net
The table below summarizes the impact of different types of substitutions at the N-3 position on the biological activity of quinazolinone derivatives:
| Type of N-3 Substituent | Resulting Biological Activity |
| Alkyl groups (e.g., methyl, ethyl) | Modulated anticonvulsant and other CNS activities |
| Substituted Aromatic Rings | Essential for certain antimicrobial and anticancer activities |
| Amino Acid Moieties | Dual inhibition of EGFR kinase and tubulin polymerization researchgate.net |
| Heterocyclic Rings | Varied pharmacological profiles depending on the ring system |
Contributions of Extended Side Chains and Fused Heterocyclic Moieties to Pharmacological Profiles
Extending the quinazolinone scaffold by introducing side chains or fusing additional heterocyclic rings is a common strategy to enhance pharmacological activity and explore new biological targets. These modifications can significantly alter the size, shape, and flexibility of the molecule, leading to improved interactions with target proteins.
Extended side chains , often introduced at the N-3 or C-2 positions, can provide additional binding interactions with the target. The length and nature of these side chains are critical. For example, in a series of 2-substituted quinazolinones with antiproliferative activities, the introduction of a basic side chain at the C-8 position was investigated to identify optimal structural requirements for biological activity. It was found that bulkier substituents in the side chain could lead to a loss of potency. rsc.org
Fused heterocyclic moieties can create more rigid and complex structures, often leading to increased potency and selectivity. The fusion of rings such as triazole, pyrazole, or thiazole (B1198619) to the quinazolinone core has resulted in compounds with a wide range of biological activities, including antimicrobial, anticancer, and adenosine (B11128) receptor antagonism. For example, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one derivatives has yielded compounds with notable bactericidal potencies against plant pathogenic bacteria. nih.gov Similarly, 2-amino researchgate.netnih.govnih.govtriazolo[1,5-c]quinazolines have been identified as potent adenosine receptor antagonists. nih.gov
The following table provides examples of extended side chains and fused heterocyclic moieties and their contributions to the pharmacological profiles of quinazolinone derivatives:
| Modification | Example Moiety | Resulting Pharmacological Profile |
| Extended Side Chain | Basic side chain at C-8 | Modulated antiproliferative activity rsc.org |
| Fused Heterocycle | 1,2,4-Triazolo[1,5-a]pyrimidine | Potent antibacterial activity against plant pathogens nih.gov |
| researchgate.netnih.govnih.govTriazolo[1,5-c]quinazoline | Potent adenosine receptor antagonism nih.gov |
Mechanistic Investigations and Target Identification
Elucidation of Molecular Targets and Pathways
The quinazolinone scaffold serves as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets. itmedicalteam.pl This section details the specific enzymes, receptors, and other molecular structures that are modulated by derivatives of 2-amino-5-chloroquinazolin-4(3H)-one.
Enzyme Inhibition Mechanisms
Derivatives based on the 2-aminoquinazolin-4(3H)-one core have been identified as potent inhibitors of several key enzymes implicated in various diseases, including cancer and inflammatory conditions.
Epidermal Growth Factor Receptor (EGFR) Kinase: The quinazoline (B50416) scaffold is a well-established pharmacophore for the inhibition of EGFR tyrosine kinase, a key target in non-small cell lung cancer (NSCLC). nih.gov Marketed drugs such as gefitinib (B1684475) and erlotinib (B232) are quinazoline-based EGFR inhibitors. nih.gov Research has shown that quinazolinone derivatives can be designed to act as potent EGFR inhibitors, with some compounds showing greater cytotoxic potency on specific cancer cell lines than the reference drug gefitinib. nih.gov
Phosphoinositide 3-kinase (PI3K): The PI3K signaling pathway is critical for cell proliferation and survival, making it a significant target in cancer therapy. tandfonline.com A derivative, 2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114), is a potent and selective inhibitor of the PI3Kδ isoform. nih.gov The quinazolin-4-[3H]-one scaffold is a key feature of certain FDA-approved PI3K inhibitors. ijmpr.in
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in oncology. plos.orgnih.gov The quinazoline scaffold has been utilized to design dual-target inhibitors, for example, compounds that inhibit both HDACs and Vascular Endothelial Growth Factor Receptor (VEGFR). clevelandclinic.org This approach leverages the quinazoline core to create hybrid drugs with multi-faceted anti-cancer activity. clevelandclinic.org
Aldose Reductase: Aldose reductase is an enzyme in the polyol pathway that has been implicated in the pathogenesis of diabetic complications. nih.gov Derivatives of 2-amino-quinazolin-4(3H)-one are recognized for their potential as aldose reductase inhibitors. nih.gov Further studies have developed novel quinazolinone-based compounds that exhibit potent inhibition of this enzyme, with some derivatives showing significantly higher activity than the marketed drug epalrestat. wikipedia.org
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for inflammation and pain. nih.gov Selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.govresearchgate.net The 4(3H)-quinazolinone structure is a significant feature in the design of selective COX-2 inhibitors. researchgate.net Studies have demonstrated that conjugating quinazolinone with other molecules, such as ibuprofen (B1674241) or indole (B1671886) acetamide, can yield compounds with superior COX-2 selectivity. nih.gov For instance, certain 2,3-disubstituted 4(3H)-quinazolinone derivatives have shown COX-2 inhibitory activity and selectivity comparable to the reference drug celecoxib. nih.gov
Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS): DHFR is a critical enzyme in the synthesis of DNA precursors and is a long-standing target for anticancer and antimicrobial agents. researchgate.net Structurally similar compounds, specifically 2,4-diamino-5-chloroquinazoline analogues, have been synthesized and tested as potent inhibitors of DHFR from various sources, including rat liver and Pneumocystis carinii. itmedicalteam.pl Some quinazoline derivatives are also known to target thymidylate synthase, another key enzyme in DNA synthesis. nih.gov
Table 1: Enzyme Inhibition by Quinazolinone Derivatives
| Enzyme Target | Example Derivative Class | Reported Activity | Reference |
|---|---|---|---|
| EGFR Kinase | Quinazoline-Ibuprofen-Amino Acid Hybrids | Potent cytotoxicity (IC50 = 0.034 µM in A-431 cells) | nih.gov |
| PI3Kδ | 2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) | Potent and selective inhibition | nih.gov |
| Aldose Reductase | Quinazolinone-based 2,4-thiazolidinedione-3-acetic acids | Highly potent (IC50 = 2.56 nM for compound 5i) | wikipedia.org |
| COX-2 | 2,3-disubstituted 4(3H)-quinazolinones | Strong, selective inhibition (IC50 = 0.33 µM, SI > 303 for compound 4) | nih.gov |
| DHFR (P. carinii) | 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline | Potent inhibition (IC50 = 0.012 µM) | itmedicalteam.pl |
Receptor Modulation (e.g., TRPV4)
Transient Receptor Potential Vanilloid 4 (TRPV4) is a calcium-permeable ion channel involved in sensing osmotic and mechanical stimuli. nih.gov It has emerged as a therapeutic target for conditions like osteoarthritis. ijmpr.in Research has led to the identification of novel quinazolin-4(3H)-one derivatives that act as potent TRPV4 agonists. These compounds have been shown to stimulate the production of cartilage matrix by chondrocytes, suggesting a role in promoting joint health and mitigating damage from osteoarthritis. ijmpr.in
DNA Topoisomerase I Stabilization
DNA topoisomerases are essential enzymes that manage the topological state of DNA during cellular processes like replication and transcription. mdpi.com Their inhibition is a key mechanism for several anticancer drugs. nih.govmdpi.com The quinazoline scaffold has been explored for its potential to inhibit these enzymes. nih.govnih.gov Various quinazoline derivatives have been designed and synthesized as inhibitors of both Topoisomerase I and Topoisomerase II, demonstrating the versatility of this chemical structure in targeting DNA-modifying enzymes for cancer therapy. nih.govnih.gov
Interaction with (p)ppGpp Synthetase Structures
Guanosine pentaphosphate and tetraphosphate, collectively known as (p)ppGpp, are alarmones that regulate bacterial stress responses. nih.gov The enzymes responsible for their synthesis are considered potential targets for new antimicrobial agents. nih.gov However, based on currently available scientific literature, there is no established evidence linking this compound or its close derivatives to the inhibition or modulation of (p)ppGpp synthetase structures.
Cellular Level Effects and Biological Processes
The molecular interactions of this compound derivatives translate into observable effects at the cellular level. A prominent area of investigation has been their ability to interfere with the life cycle of pathogens, particularly viruses.
Inhibition of Viral Replication and Invasion
The 2-aminoquinazolin-4(3H)-one scaffold has proven to be a valuable starting point for the development of potent antiviral agents. Derivatives have shown significant inhibitory effects against a range of viruses by interfering with their ability to replicate within host cells.
Coronaviruses (SARS-CoV-2 and MERS-CoV): A series of 2-aminoquinazolin-4(3H)-one derivatives were designed and synthesized, leading to the identification of compounds with potent anti-SARS-CoV-2 and anti-MERS-CoV activities. Specifically, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one and 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one demonstrated half-maximal inhibitory concentrations (IC50) of less than 0.25 µM against SARS-CoV-2 and less than 1.1 µM against MERS-CoV, with no associated cytotoxicity. nih.gov
Influenza A Virus: 2-Methylquinazolin-4(3H)-one, a related compound, has been investigated for its antiviral activity against the H1N1 influenza A virus. It was found to exert strong antiviral effects by suppressing viral replication in vitro. nih.gov
Table 2: Antiviral Activity of 2-Aminoquinazolin-4(3H)-one Derivatives
| Compound | Target Virus | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | SARS-CoV-2 | < 0.25 µM | nih.gov |
| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | MERS-CoV | < 1.1 µM | nih.gov |
| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one | SARS-CoV-2 | < 0.25 µM | nih.gov |
| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one | MERS-CoV | < 1.1 µM | nih.gov |
| 2-Methylquinazolin-4(3H)-one | Influenza A (H1N1) | Demonstrated strong viral replication suppression | nih.gov |
Suppression of Bacterial Biofilm Formation
The 4(3H)-quinazolinone core structure is recognized for its role in the suppression of bacterial biofilm formation. Biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to antibiotics. The inhibition of biofilm formation is, therefore, a significant strategy in combating multi-drug resistant bacteria.
Research into derivatives of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-one has provided insights into their anti-biofilm properties. In a study assessing a library of these compounds against methicillin-resistant Staphylococcus aureus (MRSA), analogues with specific substitutions demonstrated efficient biofilm inhibition, with some exhibiting IC₅₀ values in the micromolar range. nih.gov Notably, the placement of halogen substituents, such as chlorine, on the quinazolinone structure was found to influence this activity. A derivative with a 2-chloro substitution was reported to be moderately active in inhibiting biofilm formation. nih.gov While this finding pertains to a structural isomer, it suggests that the presence and position of a chlorine atom on the quinazolinone scaffold can play a role in its anti-biofilm efficacy.
Induction of Programmed Cell Death (Apoptosis)
While direct studies on the induction of apoptosis by this compound are not extensively documented in the available research, investigations into structurally related quinazolinone derivatives have shown pro-apoptotic effects. For instance, 2-phenoxymethyl-3H-quinazolin-4-one has been demonstrated to induce apoptosis in human leukemia (HL-60) cells. nih.gov This compound was found to trigger cell death through a mitochondrial/caspase-9 dependent pathway. nih.gov The study observed an increase in the activities of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively. nih.gov Furthermore, the involvement of reactive oxygen species (ROS) in the apoptotic process was confirmed. nih.gov Although these findings are for a different quinazolinone derivative, they highlight a potential mechanistic pathway that could be explored for other compounds within the same chemical class, including this compound.
Modulation of Chondrocyte Cartilage Matrix Production
The influence of this compound on the production of cartilage matrix by chondrocytes is an area where specific research findings are not currently available. Chondrocytes are the primary cells in cartilage and are responsible for synthesizing and maintaining the extracellular matrix, which is primarily composed of collagen and proteoglycans. nih.gov The regulation of cartilage matrix synthesis is a complex process involving various signaling molecules, and understanding how external compounds might modulate this process is of significant interest in the context of joint health and diseases like osteoarthritis. nih.gov Further investigation is required to determine if this compound has any effect, either stimulatory or inhibitory, on chondrocyte function and cartilage matrix production.
Quorum Sensing Pathway Disruption
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that allows them to coordinate gene expression based on population density. This system is crucial for regulating virulence factors and biofilm formation in many pathogenic bacteria. nih.govfrontiersin.org The disruption of QS pathways is considered a promising anti-virulence strategy. nih.gov
While the 4(3H)-quinazolinone scaffold has been investigated for its anti-biofilm properties, which are often regulated by QS, direct evidence linking this compound to the disruption of specific quorum sensing pathways is not well-established in the reviewed literature. The general mechanisms of QS inhibition can involve the degradation of signaling molecules, inhibition of their synthesis, or interference with signal reception. frontiersin.org Given the observed anti-biofilm activity of some quinazolinone derivatives, it is plausible that interference with QS signaling could be a contributing mechanism, though this remains to be specifically demonstrated for this compound.
Advanced Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interactions between a ligand, such as 2-amino-5-chloroquinazolin-4(3H)-one, and a protein's active site. nih.gov While specific docking studies for this exact compound are not extensively detailed in the public domain, the broader class of quinazolinone derivatives has been the subject of numerous such investigations, providing valuable insights into their potential binding modes.
Studies on chloro-substituted quinazolinone derivatives have demonstrated their ability to form key interactions within the binding pockets of various enzymes. For instance, in the context of DNA gyrase, a validated antibacterial target, chloro-substituted quinazolinone Schiff base derivatives have been shown to engage in crucial hydrogen bonding with amino acid residues like Asn46. nih.gov The docking scores for these compounds, which indicate the binding affinity, have been found to be significant, suggesting a stable interaction within the active site. nih.gov
The interactions of quinazolinone derivatives are not limited to DNA gyrase. They have also been docked into the active sites of other enzymes, such as PI3K-δ, where they have been observed to form hydrogen bonds with key residues like Val828 and engage in hydrophobic interactions with other amino acids. tandfonline.com These computational predictions often correlate well with in vitro biological activity, underscoring the predictive power of molecular docking. tandfonline.com
The general binding pattern for quinazolinone scaffolds often involves the quinazolinone ring system embedding into hydrophobic pockets, while the amino and carbonyl groups participate in hydrogen bond formation. The chlorine substituent on the benzene (B151609) ring can further influence binding by forming halogen bonds or by altering the electronic properties of the scaffold, thereby modulating its interactions with the protein.
| Target Protein | Key Interacting Residues | Type of Interaction | Significance |
| DNA Gyrase | Asn46, Asp73, Arg136 | Hydrogen Bonding | Inhibition of bacterial cell division. nih.gov |
| PI3K-δ | Val828, Trp760, Ile777, Met752, Pro758 | Hydrogen Bonding, Hydrophobic Interactions | Inhibition of a key enzyme in cell signaling pathways. tandfonline.com |
| Aurora A Kinase | Not specified | Not specified | Anticancer therapy by targeting cell cycle regulation. nih.gov |
| PARP-1 | Not specified | Not specified | Anticancer activity through inhibition of DNA repair. rsc.org |
Structure-Based Drug Design (SBDD) and Lead Optimization Strategies
Structure-Based Drug Design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target to guide the design of new inhibitors. nih.gov For a molecule like this compound, SBDD can be instrumental in its evolution from a hit compound to a clinical candidate. This process typically involves identifying the binding mode of the initial ligand and then iteratively modifying its structure to enhance its affinity, selectivity, and pharmacokinetic properties.
Lead optimization is a critical phase in drug discovery that aims to improve the desirable characteristics of a lead compound while minimizing its undesirable properties. researchgate.net For quinazoline (B50416) derivatives, lead optimization strategies often focus on modifying substituents at various positions of the quinazolinone core. For instance, the introduction of different functional groups on the quinazoline scaffold has been shown to enhance antiparasitic potency. rsc.org
A key aspect of lead optimization is improving the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. rsc.org For this compound, which has a planar structure, modifications could be introduced to improve its pharmacokinetic properties. nih.gov The C7 position of the quinazoline ring has been identified as a strategic point for modification to design molecules with better ADME profiles. rsc.org
SBDD, in conjunction with lead optimization, can guide the rational design of derivatives of this compound. By understanding the steric and electronic requirements of the target's active site, medicinal chemists can introduce specific modifications to the lead compound. For example, exploiting structural differences between related protein kinases can lead to the design of highly selective inhibitors, a crucial factor in minimizing off-target effects and associated toxicities. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of molecules. nih.gov These theoretical studies provide insights into various molecular properties such as charge distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). nih.gov
For quinazolinone derivatives, DFT calculations at the B3LYP/6–31G* level have been used to optimize their ground-state geometries. nih.gov Such calculations can elucidate the influence of substituents on the electronic properties of the quinazolinone core. For example, it has been demonstrated that the substitution of hydrogen with a halogen, such as chlorine, can increase the biological activity of quinazolinone Schiff bases. nih.gov This enhanced activity can be attributed to the electron-withdrawing nature of halogens, which can modulate the reactivity of the ring system. nih.gov
The HOMO-LUMO energy gap is a critical parameter derived from quantum chemical calculations that provides information about the chemical stability and reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can more readily participate in chemical reactions. sci-hub.se The MEP map is another valuable tool that helps to visualize the charge distribution and identify the sites susceptible to electrophilic and nucleophilic attack. nih.gov For this compound, the nitrogen and oxygen atoms of the quinazolinone ring are expected to be regions of negative potential, making them likely sites for interactions with electrophiles or hydrogen bond donors.
| Calculated Property | Significance | Relevance to this compound |
| Optimized Geometry | Provides the most stable 3D structure of the molecule. | Essential for accurate molecular docking and understanding steric interactions. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. researchgate.net | A smaller gap suggests higher reactivity, which can be correlated with biological activity. sci-hub.se |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites. nih.gov | Identifies regions for potential hydrogen bonding and other non-covalent interactions with a protein target. |
| Mulliken Atomic Charges | Quantifies the charge on each atom in the molecule. | Helps in understanding the electrostatic interactions with the receptor. |
In Silico Screening and Virtual Library Design for Novel Analogues
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This approach is significantly faster and more cost-effective than traditional high-throughput screening.
Starting with a core scaffold like this compound, virtual libraries of novel analogues can be designed and screened against various biological targets. The design of these libraries often involves the systematic modification of the core structure by introducing a diverse range of substituents at different positions. For example, a virtual library could be created by varying the substituents at the N-3 position or on the benzene ring of the quinazolinone core.
The screening of these virtual libraries can be performed using molecular docking, pharmacophore modeling, or other computational methods. The goal is to identify compounds with improved binding affinities and selectivity for the target of interest. For instance, a new series of quinazolinone-based derivatives were designed and evaluated as potential PARP-1 inhibitors, with some compounds showing inhibitory activity comparable to the reference drug Olaparib. rsc.org
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be integrated into the virtual screening workflow to filter out compounds with undesirable pharmacokinetic properties early in the drug discovery process. researchgate.net This multi-parameter optimization approach increases the likelihood of identifying promising lead candidates for further experimental validation. The use of generative models in combination with reinforcement learning is also an emerging strategy for the de novo design of focused chemical libraries around a specific scaffold, further accelerating the discovery of novel and potent drug candidates.
Chemical Derivatization and Analog Development Strategies
Functional Group Transformations of the 2-Amino Moiety
The 2-amino group on the quinazolinone scaffold is a primary site for chemical modification, allowing for the introduction of a variety of functional groups and the extension of the molecular structure. Common transformations include acylation, sulfonylation, and condensation reactions to form new C-N or C=N bonds.
One prevalent strategy involves the condensation of the amino group with various aldehydes. For instance, 3-amino-quinazolin-4(3H)-one derivatives, close structural relatives, readily react with aromatic aldehydes such as 4-chlorobenzaldehyde (B46862) in acetic acid to form the corresponding Schiff's bases. nih.gov This type of reaction is fundamental for creating acylhydrazone quinazolines, which are recognized as a pharmacophore with a range of biological activities. nih.gov While many examples in the literature begin with the 3-amino isomer, the 2-amino group is expected to exhibit similar reactivity, serving as a nucleophile in reactions with electrophilic carbonyl compounds.
Another key transformation is N-arylation, which is typically accomplished by reacting a 2-chloro-quinazolinone precursor with a desired aniline. nih.gov This reaction, often performed by heating the reactants in a solvent like dimethylformamide (DMF), is a standard method for producing a diverse library of 2-amino-quinazolin-4(3H)-one derivatives. nih.gov The resulting secondary amine can then be a point for further functionalization if desired.
These transformations of the 2-amino moiety are fundamental for exploring the structure-activity relationships (SAR) of the quinazolinone scaffold, enabling chemists to systematically alter the steric and electronic properties of this position.
Introduction of Diverse Substituents on the Quinazolinone Ring System
The introduction of various substituents onto the benzofused portion of the quinazolinone ring is a critical strategy for modulating the physicochemical and pharmacological properties of the core molecule. This is most commonly achieved by utilizing appropriately substituted anthranilic acids as starting materials before the construction of the heterocyclic ring.
This "building block" approach allows for precise control over the position and nature of the substituents. For example, the synthesis of 2-amino-quinazolin-4(3H)-one analogues with different halogen or hydroxyl groups on the benzene (B151609) ring begins with the corresponding substituted anthranilic acids. nih.gov These precursors are first treated with urea (B33335) to form a quinazolinedione, which is subsequently converted to the final 2-amino-quinazolinone derivative. nih.gov
The synthesis of quinazolinones with halogens other than chlorine at various positions has also been demonstrated. For instance, 2-amino-5-bromobenzamide (B60110) and 2-amino-5-iodobenzamide (B1582221) can be prepared from anthranilamide and serve as precursors for 6-bromo- and 6-iodo-quinazolin-4(3H)-one derivatives, respectively. nih.gov This highlights the adaptability of the synthetic route to incorporate a wide range of substituents. Research has shown that exploring substitutions at positions 5, 6, 7, and 8 can significantly impact biological activity. researchgate.net
Table 1: Examples of Substituted Precursors for Quinazolinone Synthesis
| Precursor Compound | Resulting Quinazolinone Feature |
|---|---|
| 5-Chloroanthranilic acid | 6-Chloroquinazolinone ring |
| 5-Bromoanthranilamide | 6-Bromoquinazolinone ring nih.gov |
| 5-Iodoanthranilamide | 6-Iodoquinazolinone ring nih.gov |
This synthetic strategy underscores the importance of precursor selection in the development of new quinazolinone analogs, providing a reliable method for generating chemical diversity.
Formation of Fused Heterocyclic Systems from Quinazolinone Precursors
The quinazolinone scaffold serves as an excellent platform for the synthesis of more complex, polycyclic heterocyclic systems. By utilizing the inherent reactivity of the quinazolinone ring and its functional groups, additional rings can be fused to the core structure, leading to novel chemical entities. These annulation reactions often result in triazino-, triazepino-, or triazocino-fused quinazolinones.
A common method involves using an amino-substituted quinazolinone as a key intermediate. For example, 3-aminoquinazolinone derivatives can react with aldehydes in dimethylformamide (DMF) to yield fused heterocyclic systems like triazepinoquinazolinones. nih.gov The reaction is believed to proceed through the initial formation of a Schiff's base, followed by an intramolecular nucleophilic addition and subsequent elimination to form the new ring. nih.gov
Another powerful strategy is the construction of a triazole ring fused to the quinazoline (B50416) core. This has been used to create 3-aryl- researchgate.netnih.govnih.govtriazolo[4,3-c]quinazolines, which have been investigated for their photophysical properties. mdpi.com The fusion of an additional heterocyclic ring, such as a thiophene (B33073) to a pyrrole (B145914) to form thienopyrroles, is a recognized strategy in medicinal chemistry to access diverse therapeutic properties. researchgate.net Such fused systems are prevalent in polymer chemistry, materials science, and pharmaceutical development due to their unique and often rigid structural features. researchgate.net
Table 2: Reagents for Fused Ring Formation on Quinazolinone Scaffolds
| Quinazolinone Precursor | Reagent(s) | Fused Heterocyclic System |
|---|---|---|
| 3-Aminoquinazolinone derivative | Aromatic aldehydes (e.g., p-chlorobenzaldehyde) | Triazepinoquinazolinone nih.gov |
These synthetic routes demonstrate the utility of the quinazolinone core as a versatile building block for accessing a wide variety of complex, fused heterocyclic compounds.
Synthesis of Hybrid Molecules and Conjugates with Other Pharmacophores
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach aims to develop compounds with improved affinity, better efficacy, or the ability to overcome drug resistance by interacting with multiple biological targets. The quinazolinone scaffold is frequently used as one of the core components in such hybrid structures.
A variety of pharmacophores, including oxadiazoles, thiazoles, triazoles, and benzimidazoles, have been conjugated with quinazolinones. nih.gov The synthesis of these hybrids typically involves a multi-step process where a linker is first attached to the quinazolinone core, followed by the coupling of the second pharmacophore.
For example, quinazolinone-1,3,4-oxadiazole conjugates have been synthesized by first reacting a 3-amino-4(3H)-quinazolinone derivative with chloroacetyl chloride. nih.gov This step introduces a reactive chloroacetyl linker. The resulting intermediate is then treated with a second pharmacophore, such as 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, to form the final hybrid molecule. nih.gov Similarly, hybrids of 7-chloroquinoline (B30040) and benzimidazole (B57391) have been synthesized, demonstrating the broad applicability of this strategy. mdpi.com
Table 3: Examples of Quinazolinone-Based Hybrid Molecules
| Quinazolinone Core | Linker Type | Conjugated Pharmacophore |
|---|---|---|
| 3-Amino-4(3H)-quinazolinone | Acetamide thioether | 5-(4-chlorophenyl)-1,3,4-oxadiazole nih.gov |
| 4-Amino-7-chloroquinoline | Phenyl, Piperazine, Ethyl benzamidyl | Benzimidazole mdpi.com |
| 4-Amino-7-chloroquinoline | Aminoalkyl chain | 2-Imino-thiazolidin-4-one scielo.br |
The development of these hybrid molecules represents a sophisticated approach in medicinal chemistry, leveraging the established biological activities of known pharmacophores to create novel and potentially more effective therapeutic agents.
Rearrangement Reactions to Generate Novel Chemical Scaffolds (e.g., cyclic guanidines)
Rearrangement reactions offer a powerful method for transforming the quinazolinone skeleton into entirely new and structurally complex scaffolds. A notable example is the rearrangement of 2-chloroquinazolin-4(3H)-ones, which can be readily prepared from 2-amino-quinazolinone precursors, to form cyclic guanidines. nih.govnih.gov This transformation provides access to novel chemical frameworks that are of significant interest in pharmaceutical research. nih.govnih.gov
This highly efficient rearrangement process is initiated by reacting a 2-chloroquinazolin-4(3H)-one with a diamine reagent. nih.govnih.gov The outcome of the reaction is dependent on the nature of the diamine used. When a secondary diamine (e.g., N,N'-dimethylethylenediamine) is employed, the reaction yields exclusively twisted-cyclic guanidines. nih.govnih.gov
Conversely, if the diamine contains at least one primary amine, the reaction proceeds through a domino process. nih.govnih.gov An initial rearrangement forms a twisted-cyclic guanidine (B92328) intermediate, which then undergoes a spontaneous intramolecular cyclization to afford ring-fused N-acylguanidines. nih.govnih.gov This divergent pathway allows for the selective synthesis of two distinct classes of guanidine-containing molecules from a common quinazolinone precursor. nih.govnih.gov The synthesis of five-membered cyclic guanidines can also be achieved through other methods, such as the cascade [3+2] cycloaddition of α-haloamides with organo-cyanamides. organic-chemistry.org
Table 4: Rearrangement of 2-Chloroquinazolinones into Guanidine Scaffolds
| Diamine Reagent Type | Reaction Pathway | Resulting Chemical Scaffold | Reference |
|---|---|---|---|
| Secondary Diamine | Direct Rearrangement | Twisted-Cyclic Guanidine | nih.govnih.gov |
This rearrangement highlights the synthetic potential embedded within the quinazolinone ring system, enabling its transformation into novel and valuable chemical scaffolds through carefully controlled reaction pathways.
Conclusion and Future Research Directions
Synthesis of Current Understanding and Key Discoveries
Research into 2-amino-5-chloroquinazolin-4(3H)-one and its analogues is built upon the broader understanding of the quinazolinone nucleus as a "privileged structure" in drug discovery. mdpi.com This core is present in numerous naturally occurring alkaloids and synthetic compounds with a wide array of biological activities. mdpi.com Key discoveries have established that the pharmacological profile of quinazolinone derivatives is heavily influenced by the nature and position of substituents on the quinazoline (B50416) ring. nih.gov Specifically, modifications at positions 2, 3, 6, and 8 have been shown to be critical in determining the therapeutic action of these compounds. mdpi.comnih.gov
The versatility of the quinazolinone scaffold has been demonstrated through the synthesis of a multitude of derivatives exhibiting a broad spectrum of pharmacological effects. tandfonline.com These activities include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties, among others. tandfonline.comresearchgate.net For instance, certain derivatives have shown potent anticancer activity by targeting key enzymes like epidermal growth factor receptor (EGFR) kinase. mdpi.com The amino group at position 2 and the chloro substituent at position 5 of the parent compound, this compound, provide crucial anchor points for further chemical modifications, allowing for the generation of extensive libraries of novel compounds for biological screening.
Emerging Therapeutic Opportunities and Potential Applications of this compound Derivatives
The diverse biological activities demonstrated by the quinazolinone class of compounds open up numerous therapeutic avenues for derivatives of this compound. The structural features of this specific compound make it an attractive starting point for the development of targeted therapies.
Table 1: Potential Therapeutic Applications of this compound Derivatives
| Therapeutic Area | Potential Mechanism of Action | Representative Research Findings for Quinazolinone Class |
| Oncology | Inhibition of receptor tyrosine kinases (e.g., EGFR, FGFR), tubulin polymerization inhibition, induction of apoptosis. mdpi.comnih.govnih.gov | Several quinazoline derivatives are approved anticancer drugs that target signaling pathways crucial for tumor growth and proliferation. nih.govscielo.br |
| Infectious Diseases | Inhibition of essential microbial enzymes, disruption of microbial cell integrity. scielo.brnih.gov | Derivatives have shown activity against various bacteria and fungi, including drug-resistant strains. scielo.brnih.govmdpi.com |
| Neurological Disorders | Modulation of neurotransmitter receptors, enzyme inhibition (e.g., cholinesterase). mdpi.comtandfonline.com | Quinazolinone derivatives have been investigated for their anticonvulsant and potential anti-Alzheimer's disease properties. mdpi.comtandfonline.com |
| Inflammatory Diseases | Inhibition of inflammatory enzymes like COX-2 and 5-LOX. tandfonline.comnih.gov | Certain derivatives have demonstrated significant anti-inflammatory effects in preclinical models. tandfonline.comnih.gov |
The ability to introduce a wide range of substituents on the this compound backbone allows for the fine-tuning of its pharmacological properties to enhance potency and selectivity for specific biological targets. The development of hybrid molecules, where the this compound core is combined with other pharmacophores, represents a promising strategy for creating multifunctional drugs with improved therapeutic profiles. tandfonline.com
Challenges and Future Perspectives in the Design, Synthesis, and Evaluation of Novel Quinazolinone Compounds
Despite the significant potential, the path to developing new drugs based on the this compound scaffold is not without its challenges. A key hurdle lies in achieving target specificity to minimize off-target effects and associated toxicities. nih.gov The development of drug resistance, particularly in oncology and infectious diseases, also necessitates the continuous design of novel quinazolinone derivatives with different mechanisms of action. scielo.br
From a synthetic standpoint, while numerous methods for the preparation of quinazolinones exist, the development of more efficient, cost-effective, and environmentally friendly synthetic routes remains a priority. frontiersin.org The use of modern synthetic techniques such as microwave-assisted synthesis and multicomponent reactions could accelerate the discovery of new lead compounds. frontiersin.org
Future research in this field will likely focus on several key areas:
Structure-Based Drug Design: Utilizing computational tools like molecular docking to design derivatives of this compound with high affinity and selectivity for specific biological targets. nih.govresearchgate.net
Exploration of Novel Biological Targets: Screening libraries of these compounds against a wider range of biological targets to uncover new therapeutic applications.
Advanced Drug Delivery Systems: Developing novel formulations to improve the bioavailability and pharmacokinetic properties of promising quinazolinone derivatives.
Personalized Medicine: Identifying biomarkers that can predict patient response to quinazolinone-based therapies, paving the way for more personalized treatment approaches.
Q & A
Basic Research Questions
Q. What are the conventional synthetic routes for 2-amino-5-chloroquinazolin-4(3H)-one, and what are their mechanistic considerations?
- Methodological Answer : A common approach involves reacting lactone precursors (e.g., 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one) with hydrazine hydrate. The mechanism begins with nucleophilic attack on the carbonyl group, forming an intermediate (e.g., 2-chloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide), followed by cyclization under heat to yield the quinazolinone core . Reagents like pyridine may aid intramolecular ring closure .
Q. How is the purity and structural integrity of this compound validated in synthesis?
- Methodological Answer : Characterization typically employs melting point analysis, high-resolution mass spectrometry (HRMS), and multinuclear NMR (¹H, ¹³C). Supplementary spectral data (e.g., IR, UV-Vis) and comparison with literature values are critical for confirming functional groups and regiochemistry . TLC monitoring during synthesis ensures reaction progress .
Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?
- Methodological Answer : The compound’s solubility varies by solvent polarity; dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is often used for dissolution. Stability studies recommend storage at –20°C under inert atmospheres to prevent hydrolysis or oxidation. Pre-experiment solubility testing in target buffers (e.g., PBS) is advised for biological assays .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of this compound production?
- Methodological Answer : Microwave irradiation reduces reaction times (e.g., from 6 hours to 30 minutes) and enhances yields (e.g., 85% vs. 65% conventional heating) by enabling rapid, uniform heating. Optimized parameters include microwave power (300–500 W) and solvent selection (e.g., ethanol/water mixtures) to minimize side reactions .
Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?
- Methodological Answer : Unexpected byproducts (e.g., triazoloquinazolinones instead of pyrazole derivatives) may arise from competing cyclization pathways . Advanced techniques like LC-MS/MS or X-ray crystallography can identify impurities. Computational tools (e.g., Molecular Operating Environment, MOE) model reaction pathways to predict and mitigate side reactions .
Q. How can computational methods guide the design of this compound derivatives for biological activity?
- Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking using Protein Data Bank (PDB) structures identifies potential binding interactions with target enzymes (e.g., kinases). QSAR models correlate substituent effects (e.g., chloro vs. methyl groups) with activity .
Q. What experimental designs address low yield in multi-step syntheses of quinazolinone derivatives?
- Methodological Answer : Design of Experiments (DoE) optimizes variables (e.g., temperature, stoichiometry). For example, excess hydrazine (1.2–1.5 equiv) improves cyclization efficiency, while silica gel chromatography purifies intermediates. Parallel synthesis under varying conditions (e.g., solvent polarity, catalysts) identifies optimal protocols .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting biological activity data for quinazolinone analogs?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Validate results via orthogonal assays (e.g., enzymatic vs. cell-based). Meta-analyses of published IC₅₀ values (e.g., from kinase inhibition studies) and statistical tools (e.g., ANOVA) clarify trends .
Q. What are best practices for reproducing literature-reported synthetic protocols?
- Methodological Answer : Cross-reference experimental details (e.g., reagent purity, solvent drying methods) from multiple sources. Pilot reactions at 50% scale troubleshoot discrepancies. Repositories like Zenodo provide raw spectral data for direct comparison .
Tables for Key Findings
| Synthetic Method | Yield (%) | Reaction Time | Key Advantage | Reference |
|---|---|---|---|---|
| Conventional Heating | 65–70 | 6–8 hours | Established protocol | |
| Microwave Irradiation | 80–85 | 30–45 minutes | Time efficiency |
| Common Byproducts | Identification Method | Mitigation Strategy |
|---|---|---|
| Triazoloquinazolinones | LC-MS/MS, ¹H NMR | Adjust hydrazine stoichiometry |
| Open-chain intermediates | TLC, IR | Prolonged heating or acid catalysis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
